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Compound of Interest

Compound Name: M084

Cat. No.: B1675827

Audience: Researchers, scientists, and drug development professionals.

Introduction and Discovery

Osimertinib (formerly AZD9291) is an oral, third-generation epidermal growth factor receptor
(EGFR) tyrosine kinase inhibitor (TKI) developed by AstraZeneca.[1] Its discovery was driven
by a critical unmet need in the treatment of non-small cell lung cancer (NSCLC).[2][3] While
first and second-generation EGFR-TKIs like gefitinib and erlotinib were effective in patients with
EGFR-sensitizing mutations (e.g., exon 19 deletions or L858R mutation), most patients
eventually developed resistance.[2][3][4] The most common mechanism of acquired resistance,
accounting for approximately 60% of cases, is the emergence of a secondary "gatekeeper"
mutation, T790M, in exon 20 of the EGFR gene.[4][5][6]

The drug discovery program that led to Osimertinib was initiated in 2009 with the goal of
developing an inhibitor that could selectively and irreversibly target the T790M mutant form of
EGFR while sparing the wild-type (WT) version of the receptor.[2][7] Sparing WT-EGFR was a
key objective to reduce the dose-limiting toxicities, such as skin rash and diarrhea, commonly
associated with earlier-generation TKIs.[3][4] Through a structure-driven design process, a
mono-anilino-pyrimidine compound was identified that could form a covalent bond with the
Cysteine-797 residue in the ATP-binding site of EGFR.[4][8] This covalent interaction leads to
irreversible inhibition.[9][10] The program rapidly progressed, identifying the clinical candidate
in under three years and achieving its first FDA approval in November 2015.[2][7]
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Mechanism of Action

Osimertinib functions as an irreversible inhibitor of EGFR by covalently binding to the Cysteine-
797 residue within the ATP-binding pocket of the kinase domain.[4][10] It is highly selective for
EGFR harboring both TKI-sensitizing mutations (e.g., Exon 19 deletion, L858R) and the T790M
resistance mutation.[4][9][11] In contrast, it has significantly lower activity against wild-type
EGFR, which accounts for its improved safety profile compared to earlier generation TKIs.[1][4]

By blocking the ATP-binding site, Osimertinib inhibits the autophosphorylation of the EGFR
receptor, which is the critical first step in the activation of downstream signaling cascades.[5][9]
This blockade effectively shuts down key pathways responsible for cell proliferation and
survival, including the PISK/AKT/mTOR and RAS/RAF/MEK/ERK pathways.[5][10][12]
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Caption: Osimertinib's mechanism of action on the EGFR signaling pathway.

Quantitative Data
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In Vitro Potency and Selectivity

Osimertinib demonstrates high potency against clinically relevant EGFR mutations while
maintaining a significant selectivity margin over wild-type EGFR.

EGFR Mutation

Cell Line ICso0 (NM) Reference
Status

PC-9 Exon 19 deletion 23 [13]

H1975 L858R + T790M 4.6 [13]
Exon 19 deletion +

PC-9ER 166 [13]
T790M

LoVo Wild-Type 493.8 [14]

Pharmacokinetic Properties

Pharmacokinetic data from human studies at the recommended 80 mg once-daily dose.

Parameter Value Reference
Tmax (Median) 6 hours [1]

Mean Half-life (t1/2) 48 hours [1][15]
Oral Clearance (CL/F) 14.3 L/hr [1][15]
Volume of Distribution (Vd) 918 L [1]

Plasma Protein Binding 95% [1]
Metabolism Primarily via CYP3A4/5 [1][16][17]
Excretion 68% in feces, 14% in urine [1][15]

) ) AZ7550, AZ5104 (circulate at
Active Metabolites [1][16]
~10% of parent)

Clinical Efficacy (FLAURA Trial)
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Summary of key efficacy endpoints from the FLAURA Phase llI trial, which compared first-line

Osimertinib to first-generation TKIs (gefitinib or erlotinib) in patients with EGFR-mutated
advanced NSCLC.

Comparator )
. . - I Hazard Ratio
Endpoint Osimertinib (Gefitinib or Reference
. (95% CI)
Erlotinib)
Median
Progression-Free  18.9 months 10.2 months 0.46 (0.37-0.57) [18]
Survival (PFS)
Median Overall
) 38.6 months 31.8 months 0.80 (0.64-1.00) [18]
Survival (OS)
Objective
Response Rate 80% 76% - [5]
(ORR)
Median Duration
17.2 months 8.5 months - [5]

of Response

Experimental Protocols

Synthesis of Osimertinib

The following is a representative, multi-step synthesis protocol adapted from the literature.[19]

[20][21]

- Friedel-Crafts
2,4-Dichloro-5- lati
nitropyrimidine %’ SNATr Reaction
/ Intermediate OSIM-003 & Nitro Reduction
N-methyl-1H-indole \ Intermediate OSIM-008 .
N1-(2-(dimethylaminojethyl)- | ——] Acylation
5-methoxy-N1-methyl- \
benzene-1,2,4-triamine Osimertinib
/
Acryloyl chloride
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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